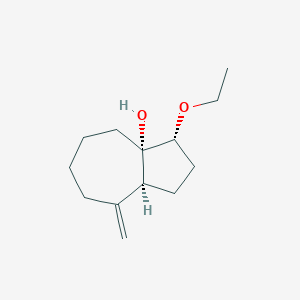
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI), also known as Azulenol, is a chemical compound that has been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI) is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemische Und Physiologische Effekte
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI) has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It may also have potential applications in the treatment of various diseases and conditions, such as cancer, diabetes, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI) in lab experiments is its potential therapeutic applications, which may provide insights into the development of new treatments for various diseases and conditions. However, the low yield of the synthesis method and the limited understanding of the compound's mechanism of action are limitations that need to be addressed in future research.
Zukünftige Richtungen
There are several future directions for research on 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI), including:
1. Further studies on the compound's mechanism of action, which may provide insights into its potential therapeutic applications.
2. Development of more efficient synthesis methods to improve the yield of the compound.
3. Investigation of the compound's potential applications in the treatment of various diseases and conditions, such as cancer, diabetes, and neurodegenerative disorders.
4. Exploration of the compound's potential as a natural product for use in cosmetics and skincare products.
5. Studies on the compound's potential interactions with other drugs and compounds, which may provide insights into its safety and efficacy.
Conclusion:
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI) is a chemical compound that has been studied for its potential applications in scientific research. It has anti-inflammatory and antioxidant properties and may have potential applications in the treatment of various diseases and conditions. However, further research is needed to fully understand the compound's mechanism of action and develop more efficient synthesis methods. Future research directions include investigating the compound's potential therapeutic applications, exploring its use in cosmetics and skincare products, and studying its interactions with other drugs and compounds.
Synthesemethoden
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI) can be synthesized through a multi-step process involving the reaction of azulene with ethyl diazoacetate, followed by hydrogenation and hydrolysis. The yield of this synthesis method is relatively low, and alternative methods are being explored to improve the efficiency of the process.
Wissenschaftliche Forschungsanwendungen
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI) has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to have anti-inflammatory and antioxidant properties, and may have potential applications in the treatment of various diseases and conditions.
Eigenschaften
CAS-Nummer |
197715-74-5 |
|---|---|
Produktname |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI) |
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
(3R,3aS,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol |
InChI |
InChI=1S/C13H22O2/c1-3-15-12-8-7-11-10(2)6-4-5-9-13(11,12)14/h11-12,14H,2-9H2,1H3/t11-,12+,13-/m0/s1 |
InChI-Schlüssel |
LTHULHUYOLSIJI-XQQFMLRXSA-N |
Isomerische SMILES |
CCO[C@@H]1CC[C@@H]2[C@]1(CCCCC2=C)O |
SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
Kanonische SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
Synonyme |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)
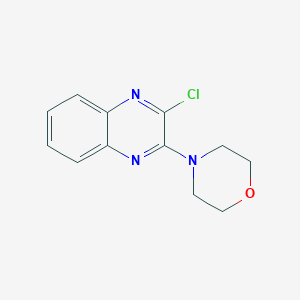
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
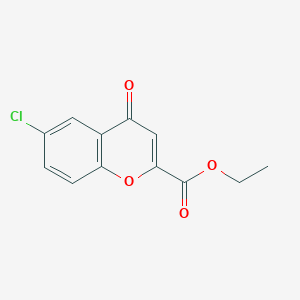
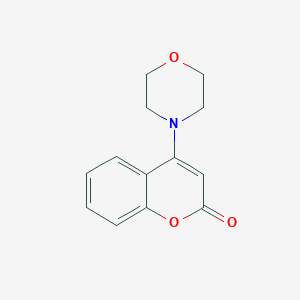
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
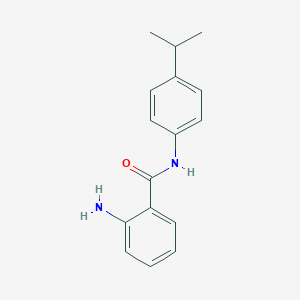

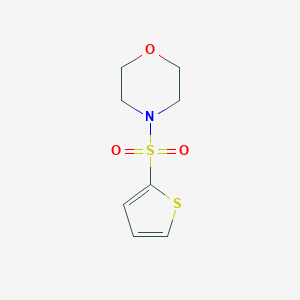
![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)
